Chloride ionophore IV

Übersicht

Beschreibung

Chloride ionophore IV (CIIV) is a type of ionophore that is used to transport chloride ions across cell membranes. It is a synthetic compound that has been developed to enable the study of chloride ion transport in a variety of experimental systems. CIIV has been used in a number of biochemical and physiological studies, and has been found to be an effective tool for studying the role of chloride ions in cellular processes.

Wissenschaftliche Forschungsanwendungen

Membrane Composition Optimization

Chloride ionophore IV is utilized in the optimization of membrane composition for ion-selective sensors. Factors such as ionophore content, plasticizer amount, nature of plasticizers, and lipophilic additives are considered to enhance the membrane’s performance. This ionophore has shown a strong binding affinity for chloride ions, making it ideal for designing PVC membranes that are selective for chloride ions .

Ion-Selective Potentiometric and Optical Sensors

This ionophore is integral in the development of ion-selective potentiometric and optical sensors. Theoretical and experimental parameters influencing response, typical ionophore structures, and useful membrane compositions are key topics in this field. Chloride ionophore IV contributes to the selective detection of chloride ions in various applications .

Fluorescence Cell Imaging

Fluorescent nanoprobes based on ionophores like Chloride ionophore IV have emerged as a unique platform for analyzing common biological ions such as Na+, K+, Ca2+, and Cl−. These nanoprobes enable detailed cell imaging, providing insights into cellular processes and ion dynamics .

Stimuli-Responsive Ion Transport

Researchers have developed stimuli-responsive ionophores capable of triggered ion transport across lipid bilayer membranes. Chloride ionophore IV can be part of this modular synthetic platform, contributing to the creation of advanced materials with “AND logic” activation for precise control over ion transport .

Wirkmechanismus

Target of Action

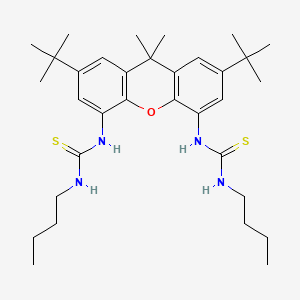

Chloride Ionophore IV, also known as 4,5-Bis-[N′-(butyl)thioureido]-2,7-di-tert-butyl-9,9-dimethylxanthene , is a thiourea type hydrogen bonding-based receptor . Its primary target is the chloride ion . Chloride ions play a vital role in maintaining proper electrolyte and fluid balance, pH levels, and nerve function in the body.

Mode of Action

Chloride Ionophore IV operates by forming strong hydrogen bonds with chloride ions . This ionophore can specifically capture chloride ions and then pass them across lipid plasma membranes . This process elevates the intracellular chloride level .

Biochemical Pathways

The elevation of intracellular chloride levels can activate various biochemical pathways. One such pathway involves the activation of reactive oxygen species (ROS)-mediated apoptosis . Apoptosis is a form of programmed cell death that plays a crucial role in maintaining cellular homeostasis and eliminating damaged or unnecessary cells.

Result of Action

The result of Chloride Ionophore IV’s action is the modulation of intracellular chloride levels. This modulation can lead to the activation of ROS-mediated apoptosis , which can result in cell death. This mechanism is particularly relevant in the context of cancer therapy, where inducing apoptosis in cancer cells is a common therapeutic strategy .

Action Environment

The action of Chloride Ionophore IV can be influenced by various environmental factors. For instance, the presence of other ions in the environment could potentially affect the ionophore’s selectivity for chloride ions . Furthermore, the pH and temperature of the environment could also influence the ionophore’s stability and efficacy .

Eigenschaften

IUPAC Name |

1-butyl-3-[2,7-ditert-butyl-5-(butylcarbamothioylamino)-9,9-dimethylxanthen-4-yl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50N4OS2/c1-11-13-15-34-29(39)36-25-19-21(31(3,4)5)17-23-27(25)38-28-24(33(23,9)10)18-22(32(6,7)8)20-26(28)37-30(40)35-16-14-12-2/h17-20H,11-16H2,1-10H3,(H2,34,36,39)(H2,35,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGZJHGSLBVTPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)NC1=CC(=CC2=C1OC3=C(C2(C)C)C=C(C=C3NC(=S)NCCCC)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585028 | |

| Record name | N,N'-(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis[N'-butyl(thiourea)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

187404-67-7 | |

| Record name | N,N'-(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis[N'-butyl(thiourea)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

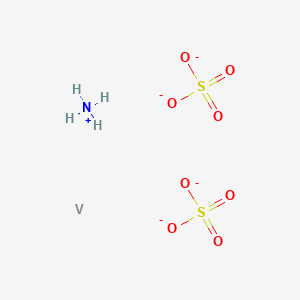

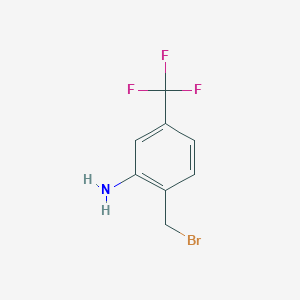

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

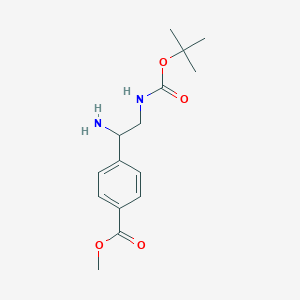

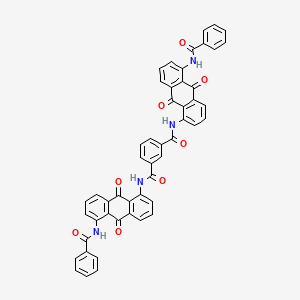

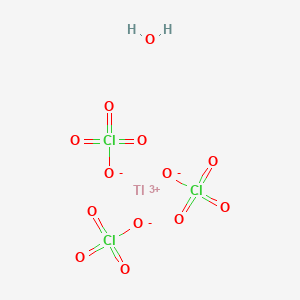

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Z)-1-Aminobutylideneamino]-2-ethoxybenzamide;hydrochloride](/img/structure/B1627971.png)

![1-{[(3-Fluorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627981.png)

![1-[(Thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627985.png)